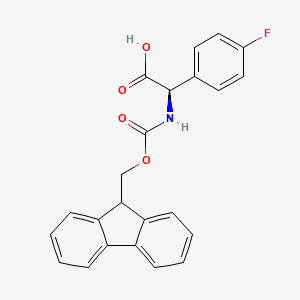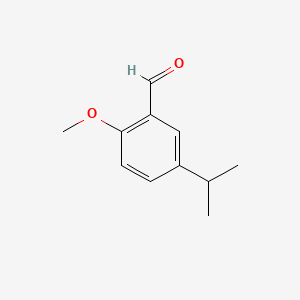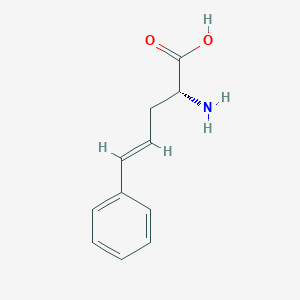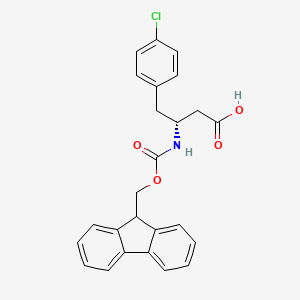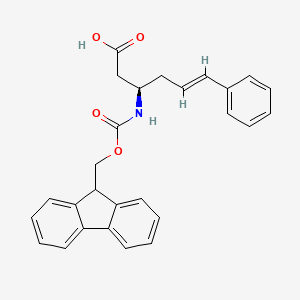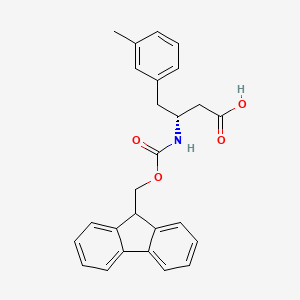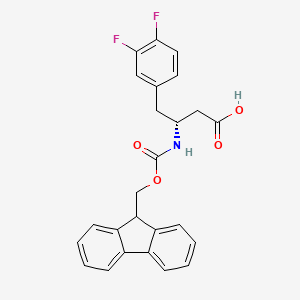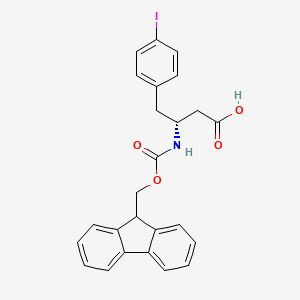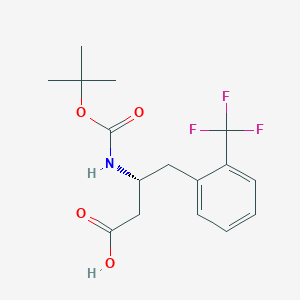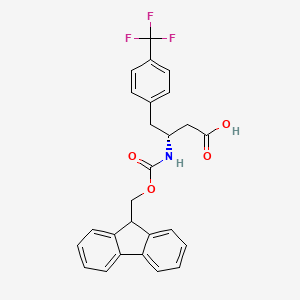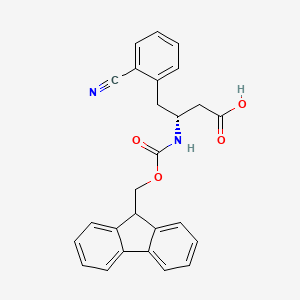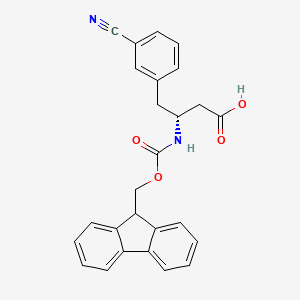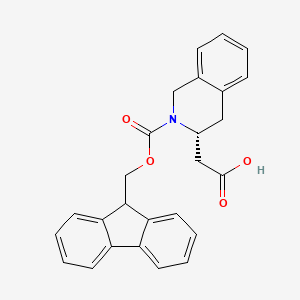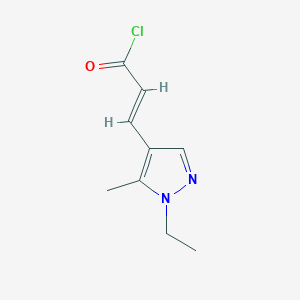
(2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acryloyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acryloyl chloride is an organic compound that belongs to the class of acryloyl chlorides It features a pyrazole ring substituted with an ethyl and a methyl group, and an acryloyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acryloyl chloride typically involves the reaction of (2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acrylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:
(2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acrylic acid+SOCl2→(2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acryloyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the anhydrous conditions and controlling the reaction parameters.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Addition Reactions: The compound can participate in Michael addition reactions with nucleophiles, adding across the double bond of the acryloyl moiety.
Hydrolysis: In the presence of water, this compound can hydrolyze to form (2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acrylic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols. Conditions typically involve anhydrous solvents like dichloromethane or tetrahydrofuran.
Michael Addition: Nucleophiles like thiols, amines, and enolates. Conditions may include the use of bases like triethylamine or sodium hydride.
Hydrolysis: Water or aqueous solutions under mild acidic or basic conditions.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Michael Adducts: Resulting from addition reactions.
Acrylic Acid: Produced from hydrolysis.
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of amides, esters, and thioesters.
Polymer Chemistry: Can be used to introduce functional groups into polymer backbones.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds, particularly those containing pyrazole moieties which are known for their biological activity.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of (2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acryloyl chloride primarily involves its reactivity as an electrophile. The acryloyl chloride moiety is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The pyrazole ring can also participate in interactions with biological targets, potentially influencing enzyme activity or receptor binding.
Comparison with Similar Compounds
- (2E)-3-(1-Methyl-1H-pyrazol-4-YL)-acryloyl chloride
- (2E)-3-(1-Ethyl-1H-pyrazol-4-YL)-acryloyl chloride
- (2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-3-YL)-acryloyl chloride
Comparison:
- Structural Differences: The position and nature of substituents on the pyrazole ring can significantly influence the reactivity and properties of the compound.
- Reactivity: The presence of different substituents can alter the electrophilicity of the acryloyl chloride moiety, affecting the rate and outcome of reactions.
- Biological Activity: Variations in the pyrazole ring can lead to differences in biological activity, making each compound unique in its potential applications.
Properties
IUPAC Name |
(E)-3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-3-12-7(2)8(6-11-12)4-5-9(10)13/h4-6H,3H2,1-2H3/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFAZDYCVNYWQM-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=CC(=O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C/C(=O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
